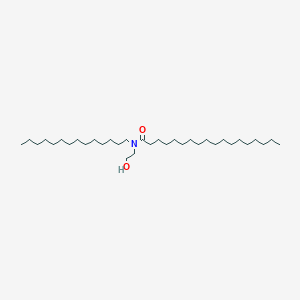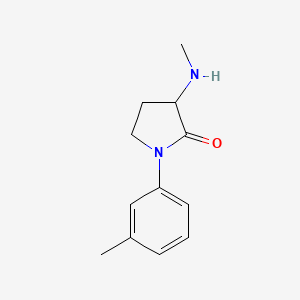![molecular formula C62H108N2O4S2 B14253723 N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) CAS No. 189934-25-6](/img/structure/B14253723.png)
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) is a complex organic compound characterized by its unique structure, which includes two ethanebis(thioamide) groups attached to phenyl rings substituted with dodecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with ethanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired thioamide compound. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2); solventacetic acid; temperature0-50°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as electrochromic polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form hydrogen bonds with active site residues, stabilizing the transition state and inhibiting enzyme activity. Additionally, the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.
Comparación Con Compuestos Similares
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Utilized in coordination chemistry and materials science.
The uniqueness of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) lies in its specific substitution pattern and the presence of long alkyl chains, which impart distinct physical and chemical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
189934-25-6 |
|---|---|
Fórmula molecular |
C62H108N2O4S2 |
Peso molecular |
1009.7 g/mol |
Nombre IUPAC |
N,N'-bis(3,4-didodecoxyphenyl)ethanedithioamide |
InChI |
InChI=1S/C62H108N2O4S2/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)63-61(69)62(70)64-56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3,(H,63,69)(H,64,70) |
Clave InChI |
KTYLNORAGAXRJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)NC(=S)C(=S)NC2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


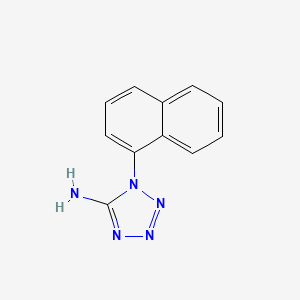
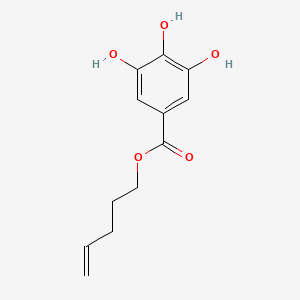
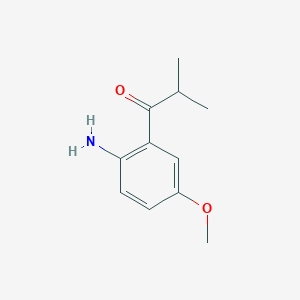
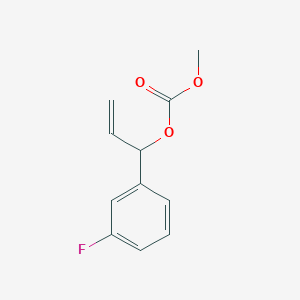
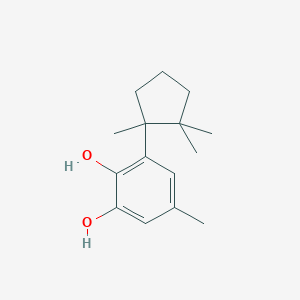
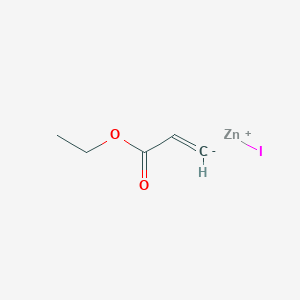
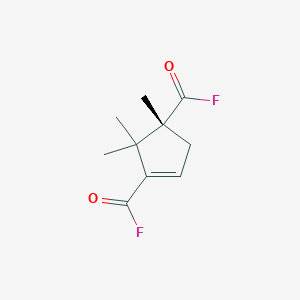

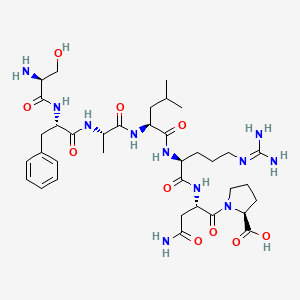
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)

![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
